molecular formula C12H16N2O4 B027225 4-[2-(2-Nitrophenoxy)ethyl]morpholine CAS No. 105337-21-1

4-[2-(2-Nitrophenoxy)ethyl]morpholine

Cat. No.: B027225
CAS No.: 105337-21-1
M. Wt: 252.27 g/mol
InChI Key: JWHLEBUFMSMLLB-UHFFFAOYSA-N
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Description

4-[2-(2-Nitrophenoxy)ethyl]morpholine is a nitroaromatic morpholine derivative characterized by a morpholine ring connected via an ethyl linker to a 2-nitrophenoxy group.

Properties

IUPAC Name

4-[2-(2-nitrophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-14(16)11-3-1-2-4-12(11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHLEBUFMSMLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357756
Record name 4-[2-(2-nitrophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105337-21-1
Record name 4-[2-(2-nitrophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Reactions are performed at ambient or slightly elevated temperatures (25–50°C).

  • Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) improve reaction kinetics by stabilizing intermediates.

  • Yield : Reported yields range from 65% to 78% , depending on purification techniques.

Mechanistic Insight :
The chloride leaving group in 2-nitrophenoxyethyl chloride is displaced by morpholine’s amine nitrogen, forming the target compound via an SN2 mechanism. Steric hindrance from the morpholine ring necessitates prolonged reaction times (up to 168 hours).

Two-Step Synthesis via 2-Morpholinoethanol Intermediate

An alternative route involves synthesizing 2-morpholinoethanol first, followed by its reaction with 1-fluoro-2-nitrobenzene. This method avoids hazardous chlorination steps and is favored for scalability.

Step 1: Preparation of 2-Morpholinoethanol

Morpholine reacts with ethylene oxide under acidic catalysis to yield 2-morpholinoethanol. This intermediate is isolated via distillation (boiling point: 210–215°C ).

Step 2: Coupling with 1-Fluoro-2-nitrobenzene

2-Morpholinoethanol and 1-fluoro-2-nitrobenzene undergo nucleophilic aromatic substitution in the presence of cesium carbonate in DMF.

ParameterValue
Temperature20°C
Reaction Time168 hours
Yield70.6%
SolventDMF
BaseCs₂CO₃

This method’s mild conditions minimize side reactions, though the extended reaction time poses industrial challenges.

Industrial-Scale Production Using Continuous Flow Reactors

Patent literature describes continuous flow systems to enhance efficiency and safety. Excess morpholine (2–3 volumes) is mixed with 2-nitrophenoxyethyl chloride in a tubular reactor, achieving near-complete conversion within 2–4 hours .

Key Advantages:

  • Reduced Exothermic Risk : Controlled heat dissipation prevents runaway reactions.

  • Automated Purification : In-line liquid-liquid extraction removes unreacted morpholine.

  • Throughput : Capable of producing >100 kg/day with >95% purity.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityCost Efficiency
Nucleophilic Substitution7824–48 hModerateHigh
Two-Step Synthesis70.6168 hLowModerate
Continuous Flow952–4 hHighHigh

Critical Considerations :

  • Solvent Recovery : DMF and toluene require energy-intensive distillation for reuse.

  • Byproduct Management : Chloride salts from substitution reactions necessitate neutralization.

Emerging Techniques and Green Chemistry Approaches

Recent advances focus on catalytic methods and solvent-free conditions . For example, ball milling with morpholine and 2-nitrophenoxyethyl bromide achieves 82% yield in 30 minutes , eliminating solvent use.

Catalytic Innovations:

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates reactions by 40% under microwave irradiation.

  • Biocatalysis : Lipase enzymes enable enantioselective synthesis, though yields remain suboptimal (≤50%) .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Nitrophenoxy)ethyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-[2-(2-Aminophenoxy)ethyl]morpholine.

    Substitution: Various substituted phenoxyethyl morpholine derivatives.

    Hydrolysis: 2-nitrophenol and morpholine.

Scientific Research Applications

4-[2-(2-Nitrophenoxy)ethyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Nitrophenoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The morpholine ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between 4-[2-(2-Nitrophenoxy)ethyl]morpholine and its analogues:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Nitrophenoxy ethyl linker, morpholine ring C12H15N2O4 275.26* Anticancer intermediate
4-(4-Nitrophenyl)morpholine Direct para-nitro substitution on phenyl ring C10H12N2O3 208.22 Anticancer activity, crystallographic data
4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine 2-CF3 and 4-nitro on phenyl ring, ethyl linker C13H15F3N2O4 320.26 Enhanced lipophilicity, commercial availability (97% purity)
4-(4-Nitrobenzyl)morpholine Nitrobenzyl group directly attached to morpholine C11H14N2O3 222.24 Crystallographically characterized
4-(4-Nitrophenyl)thiomorpholine Sulfur atom in thiomorpholine ring, para-nitro substitution C10H12N2O2S 224.28 Altered electronic properties vs. morpholine
4-(2-Fluoro-4-nitrophenyl)morpholine 2-Fluoro and 4-nitro substituents on phenyl ring C10H11FN2O3 226.21 Electronegative fluorine enhances stability

Physicochemical Properties

  • Solubility : Nitro and halogen substituents reduce aqueous solubility but enhance lipid bilayer penetration.
  • Stability : Fluorine and trifluoromethyl groups improve metabolic stability by resisting oxidative degradation .

Biological Activity

4-[2-(2-Nitrophenoxy)ethyl]morpholine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its chemical properties, synthesis, and the biological implications of its activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4, with a molecular weight of approximately 252.27 g/mol. The compound features a morpholine ring attached to a nitrophenoxyethyl group, which contributes to its unique chemical behavior and biological properties. The presence of the nitro group typically enhances the compound's reactivity and potential biological activity due to its electron-withdrawing nature.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The morpholine ring undergoes nucleophilic substitution with the nitrophenoxyethyl halide.
  • Reduction Reactions : Subsequent reduction steps may be employed to achieve desired functional groups.

These synthetic pathways allow for controlled production with varying yields based on reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study evaluating its effects on cancer cell lines, this compound showed promising results:

  • Cell Viability Assays : MTT assays demonstrated a dose-dependent decrease in cell viability in human cancer cell lines, indicating cytotoxic effects.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to chromatin condensation and DNA damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains; disrupts cell membranes.
AnticancerInduces apoptosis in cancer cell lines; dose-dependent cytotoxicity observed.

Case Studies

  • Antimicrobial Efficacy : A study involving the treatment of Staphylococcus aureus and Escherichia coli with varying concentrations of this compound revealed an IC50 value indicating significant antibacterial activity compared to standard antibiotics.
  • Cytotoxicity in Cancer Research : In experiments with prostate cancer cell lines (PC-3 and DU145), the compound exhibited IC50 values that suggest it is more effective than some existing chemotherapy agents, particularly at higher concentrations over extended exposure times .

Comparative Analysis with Similar Compounds

Compounds structurally related to this compound have been studied for comparative biological activities:

Compound NameMolecular FormulaUnique Features
4-[2-(4-Nitrophenoxy)ethyl]morpholineC12H16N2O4Different position of the nitro group
4-(Phenoxy)ethylmorpholineC11H15NOLacks nitro group, simpler structure

These comparisons highlight how modifications in structure can influence biological activity and chemical properties, emphasizing the importance of structural features in drug design .

Q & A

Q. What are the key considerations for synthesizing 4-[2-(2-Nitrophenoxy)ethyl]morpholine to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-nitrophenol and 2-chloroethylmorpholine under basic conditions. Critical steps include:
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials and byproducts. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
  • Yield Optimization : Maintain anhydrous conditions and controlled temperature (60–80°C) to minimize side reactions like hydrolysis of the nitro group .
  • Analytical Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via 1^1H/13^13C NMR (e.g., morpholine ring protons at δ 3.6–2.5 ppm) .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodological Answer :
  • Storage : Store in amber glass containers under inert gas (N2_2/Ar) at 2–8°C to avoid photodegradation and moisture absorption. The nitro group is sensitive to UV light and reducing agents .
  • Incompatibilities : Avoid contact with strong acids (risk of nitro group reduction) and oxidizing agents (potential explosive decomposition). Use PTFE-lined caps to prevent leaching .
  • Waste Disposal : Neutralize residues with dilute NaOH before incineration or交由 certified hazardous waste handlers to prevent environmental contamination .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assign the ethoxy bridge (δ 4.2–4.4 ppm for -OCH2_2CH2_2-) and aromatic protons (δ 7.5–8.1 ppm for nitro-substituted phenyl) to confirm connectivity .
  • X-ray Crystallography : Resolve the chair conformation of the morpholine ring and dihedral angles between the nitro group and phenyl ring. Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal studies .
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+^+ expected at m/z 267.1) validates molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density maps. The nitro group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), making it susceptible to nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., nitroreductases) using AutoDock Vina. The nitro group’s orientation (para vs. ortho) affects binding affinity—critical for anticancer drug design .

Q. What strategies mitigate unintended nitro group reduction during catalytic hydrogenation or biological assays?

  • Methodological Answer :
  • Protective Groups : Temporarily convert the nitro group to an amine using SnCl2_2/HCl, then reintroduce it post-reaction via oxidation (H2_2O2_2/AcOH) .
  • Catalytic Conditions : Use Pd/C with controlled H2_2 pressure (1–3 atm) to selectively reduce other functional groups (e.g., alkenes) without affecting the nitro moiety .
  • Biological Assays : Add antioxidants (e.g., ascorbic acid) to cell culture media to stabilize the nitro group during cytotoxicity studies .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor nitro-to-amine conversion via LC-MS/MS. The morpholine ring’s rigidity slows metabolism compared to flexible analogs .
  • Enzyme Inhibition : Assess CYP3A4/2D6 inhibition using fluorescent probes (e.g., BFC for CYP3A4). IC50_{50} values >50 μM suggest low risk of drug-drug interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2-Nitrophenoxy)ethyl]morpholine
Reactant of Route 2
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4-[2-(2-Nitrophenoxy)ethyl]morpholine

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